molecular formula C8H10N2NaO4S+ B13736758 Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B13736758
M. Wt: 253.23 g/mol
InChI Key: QRPUJGHNWVVHLZ-UHFFFAOYSA-N
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Description

Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound with significant applications in various fields, particularly in medicinal chemistry. This compound is known for its unique bicyclic structure, which includes a thia-azabicyclo framework, making it a subject of interest for researchers and industrial chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps. One efficient method described involves a seven-step procedure starting from 7-aminocephalosporanic acid. The regioselective acylation of intermediates with phenylacetyl chloride in the presence of Na2CO3 in acetone/H2O is also a key step .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of protective groups and selective reagents is crucial to avoid side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxymethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. In the context of its antibiotic properties, it inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis and death. The thia-azabicyclo structure is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid apart is its unique combination of functional groups and the specific arrangement of atoms in its bicyclic structure. This uniqueness contributes to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H10N2NaO4S+

Molecular Weight

253.23 g/mol

IUPAC Name

sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C8H10N2O4S.Na/c9-4-6(12)10-5(8(13)14)3(1-11)2-15-7(4)10;/h4,7,11H,1-2,9H2,(H,13,14);/q;+1

InChI Key

QRPUJGHNWVVHLZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CO.[Na+]

Origin of Product

United States

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